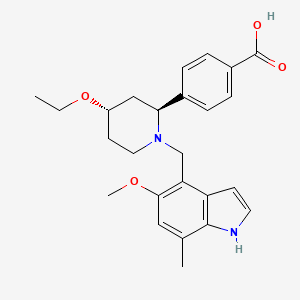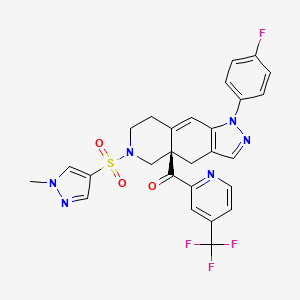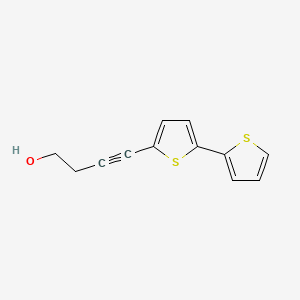![molecular formula C30H24N2O4 B2605370 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887895-53-6](/img/structure/B2605370.png)
3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
The biological activities of 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide are significant for studying cellular processes. It has been shown to interact with specific molecular targets within cells, potentially inhibiting enzymes or modulating receptor activity involved in critical cellular pathways such as apoptosis and cell survival .
Medicine
Due to its potential anti-tumor and antibacterial properties, this compound is being investigated for therapeutic applications. Preliminary studies suggest that it may inhibit certain kinases associated with cancer cell proliferation and could serve as a candidate for developing new cancer therapies . Additionally, its antibacterial properties make it a candidate for further research in treating infections.
Industry
In industrial applications, this compound can be utilized in developing new materials with specific properties, such as organic semiconductors. Its unique chemical structure can contribute to advancements in materials science by enhancing the performance of electronic devices .
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
- Anticancer Activity : Research indicated that compounds similar to this compound exhibit significant inhibition of cancer cell lines. Specific studies focused on its ability to target kinases involved in tumor progression .
- Antimicrobial Properties : Another study explored the antibacterial effects of benzofuran derivatives against various pathogens. The findings suggested that this compound could be effective against resistant strains of bacteria .
Wirkmechanismus
The mechanism of action of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other signaling proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene derivatives: These compounds share a similar core structure but contain a sulfur atom instead of oxygen.
Benzofuran derivatives: Other benzofuran compounds with different substituents can have varying biological activities.
Uniqueness
3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Biologische Aktivität
The compound 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The IUPAC name for the compound is N-(3-methoxyphenyl)-3-[[2-(4-phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide . Its molecular formula is C30H24N2O4. The structure features a benzofuran core, which is known for various biological properties, and functional groups that enhance its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes or receptors involved in critical cellular pathways. For instance:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases that play roles in cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity, affecting signaling pathways related to apoptosis and cell survival.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 17 |
| HT-29 (Colon) | 9 |
| HeLa (Cervical) | 15 |
These values indicate that the compound can effectively inhibit cell growth at low concentrations, suggesting strong antitumor potential .
Antibacterial Properties
In addition to its anticancer effects, this compound has shown antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values highlight its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antibacterial agents .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on Cancer Treatment : A study assessed the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, with significant morphological changes observed under microscopy .
- Antimicrobial Efficacy Evaluation : In a separate study, the antibacterial effects were tested against clinical isolates of Staphylococcus aureus. The compound demonstrated substantial bactericidal activity, effectively reducing bacterial load in vitro .
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-3-[[2-(4-phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O4/c1-35-24-11-7-10-23(19-24)31-30(34)29-28(25-12-5-6-13-26(25)36-29)32-27(33)18-20-14-16-22(17-15-20)21-8-3-2-4-9-21/h2-17,19H,18H2,1H3,(H,31,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNPFLMYWHFKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














